2-Dimethylamino-4,6-dimethoxypyrimidine

Description

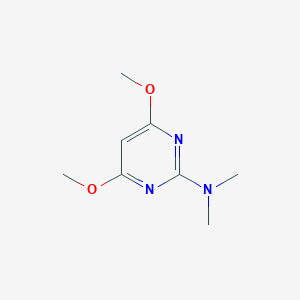

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)8-9-6(12-3)5-7(10-8)13-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJYTNBYICJMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356946 | |

| Record name | 2-DIMETHYLAMINO-4,6-DIMETHOXYPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56873-65-5 | |

| Record name | 2-DIMETHYLAMINO-4,6-DIMETHOXYPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Dimethylamino 4,6 Dimethoxypyrimidine and Its Precursors

Classical Synthetic Routes and Derivatives

Classical methods for pyrimidine (B1678525) synthesis are well-established and often form the basis for industrial-scale production. These routes typically involve the condensation of open-chain precursors to form the heterocyclic ring, followed by functional group interconversions.

Condensation Reactions with Guanidine (B92328) and Malonate Derivatives

A primary and widely used method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a molecule containing an N-C-N fragment, such as guanidine. bu.edu.egnih.gov For the synthesis of the precursor to the title compound, 2-amino-4,6-dihydroxypyrimidine (B16511), guanidine (or its salt, like guanidine nitrate) is reacted with a malonate derivative, such as diethyl malonate. google.comchempap.org This reaction is typically carried out in the presence of a strong base like sodium methoxide (B1231860) in a suitable solvent like methanol. google.com The base facilitates the deprotonation of the malonate and the guanidine, enabling the cyclocondensation reaction. The initial product, 2-amino-4,6-dihydroxypyrimidine, exists in tautomeric equilibrium with 2-amino-4,6-pyrimidinedione.

One patented method describes the reaction of guanidine nitrate (B79036) and diethyl malonate in a 1.2:1 molar ratio in methanol. google.com Liquid sodium methoxide is added, and the mixture is refluxed for 3.5 hours, resulting in a 95% yield of 2-amino-4,6-dihydroxypyrimidine after workup. google.com

Table 1: Classical Condensation for Pyrimidine Precursor Synthesis

| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Product | Yield | Reference |

|---|

Chlorination and Subsequent Methoxylation Pathways for Pyrimidine Synthesis

Once the 2-amino-4,6-dihydroxypyrimidine ring is formed, a common pathway to introduce the methoxy (B1213986) groups involves a two-step process: chlorination followed by methoxylation. The dihydroxy precursor is first treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups (or keto groups of the tautomer) into chloro groups, yielding 2-amino-4,6-dichloropyrimidine (B145751). chempap.org

Following the chlorination, the chloro groups are substituted by methoxy groups. This nucleophilic substitution is typically achieved by reacting the 2-amino-4,6-dichloropyrimidine with sodium methoxide. The methoxide ion acts as a nucleophile, displacing the chloride ions to form 2-amino-4,6-dimethoxypyrimidine (B117758). asianpubs.org Finally, to obtain the title compound, a dimethylamino group is required. While the direct synthesis often focuses on 2-amino-4,6-dimethoxypyrimidine, subsequent N-methylation of the amino group would be necessary to yield 2-Dimethylamino-4,6-dimethoxypyrimidine.

This chlorination-methoxylation sequence is a versatile method for producing various alkoxy-substituted pyrimidines. asianpubs.org However, these traditional methods often employ harsh and toxic reagents like phosphorus oxychloride and dimethyl sulfate (B86663), leading to significant environmental concerns due to waste generation. google.comasianpubs.org

Modern and Green Chemistry Approaches to Pyrimidine Synthesis

In response to the environmental drawbacks of classical methods, significant research has focused on developing more sustainable and efficient synthetic routes.

Malononitrile-Based Cyclization Strategies

A prominent modern approach utilizes malononitrile (B47326) as a starting material. google.com This strategy allows for the synthesis of highly functionalized pyrimidines. A patented process describes a multi-step synthesis starting from malononitrile to produce 2-amino-4,6-dimethoxypyrimidine with high purity and a total yield of up to 77%. google.com The process involves reactions of imidization, cyanamide (B42294) substitution, and aromatize cyclization, using specific solvents and catalysts. google.com This method is highlighted as being environmentally friendly with simple operational conditions suitable for industrial production. google.com

Another approach involves the reaction of malononitrile with aromatic aldehydes and a benzamidine (B55565) hydrochloride in the presence of magnetic Fe₃O₄ nanoparticles as a catalyst under solvent-free conditions, which can produce pyrimidine derivatives in yields of 90-98%. researchgate.net These methods showcase the versatility of malononitrile in constructing the pyrimidine core through multi-component reactions, which are a hallmark of green chemistry due to their atom economy and reduced waste.

Table 2: Malononitrile-Based Synthesis of Pyrimidines

| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Malononitrile, special solvent, catalyst | Imidization, cyanamide substitution, cyclization | 2-Amino-4,6-dimethoxypyrimidine | >77% | google.com |

Catalytic Systems in Pyrimidine Ring Formation

The use of catalysts is central to many modern synthetic methodologies, aiming to improve reaction efficiency, selectivity, and environmental footprint. mdpi.com Various catalytic systems have been developed for pyrimidine synthesis.

For instance, copper-catalyzed methods have been shown to be effective. mdpi.com Cu(II) triflate can catalyze the synthesis of 2,4-disubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Iron-catalyzed systems have also been employed for the synthesis of pyrimidine derivatives from carbonyl compounds and amidines. mdpi.com

A greener alternative to traditional methylation reagents like dimethyl sulfate is the use of dimethyl carbonate (DMC) in the presence of a catalyst. google.comresearchgate.net One study reports the synthesis of 2-amino-4,6-dimethoxypyrimidine from its dihydroxy precursor using DMC as the methylating agent. researchgate.net The reaction is facilitated by a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) and a base such as potassium carbonate. Under optimized conditions (150 °C for 10 hours), an 87.7% conversion of the starting material was achieved. researchgate.net Another method utilizes a hydrotalcite catalyst for the methylation reaction with DMC in an autoclave at 140°C for 8 hours. google.com These DMC-based methods represent a significant advancement in green chemistry, as DMC is a non-toxic and environmentally benign reagent. researchgate.net

Iridium-pincer complexes have been used to catalyze the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

Table 3: Catalytic Approaches in Pyrimidine Synthesis

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Methylation | Dimethyl Carbonate (DMC) / TBAB / K₂CO₃ | Green methylating agent, avoids toxic reagents | researchgate.net |

| Methylation | Dimethyl Carbonate (DMC) / Hydrotalcite | Green raw material, reduced waste | google.com |

| Cyclization | Copper(II) triflate | Synthesis from propargyl alcohols and amidines | mdpi.com |

Derivatization and Functionalization Reactions of this compound

The this compound molecule itself can serve as a scaffold for further chemical modifications to create a library of derivatives. The pyrimidine ring is electron-deficient, which influences its reactivity. However, the presence of three electron-donating groups (two methoxy and one dimethylamino) activates the ring towards certain reactions, such as electrophilic substitution, while also influencing the position of substitution.

The introduction of substituents at the 5-position of the pyrimidine ring is a common derivatization strategy. For example, bromine or chlorine can be introduced at the 5-position. nih.gov This halogenated intermediate can then be used for further cross-coupling reactions to introduce a variety of other functional groups.

A deconstruction-reconstruction strategy offers a novel way to diversify pyrimidine structures. nih.gov This process involves ring-opening of a pyrimidine to a synthetic intermediate, which can then be re-cyclized with different partners (like urea (B33335), thiourea, or various amidines) to generate a diverse set of new pyrimidines and other heterocycles. nih.gov For example, cyclization with trifluoroacetamidine (B1306029) can introduce a CF₃ group at the 2-position. nih.gov This approach allows for the modification of complex molecules in ways that would be difficult to achieve through traditional functionalization reactions. nih.gov

Furthermore, the methoxy groups on the pyrimidine ring can potentially be substituted by other nucleophiles under specific conditions, although this is generally more challenging than substitution of a chloro group. The amino group can also be a site for further reactions, though it is already a tertiary amine in the title compound.

Carbonylative Reactions and Phenoxycarbonyl Derivatives

The introduction of carbonyl groups and the formation of phenoxycarbonyl derivatives are important steps in the synthesis of various pyrimidine compounds. While direct carbonylative reactions on the pyrimidine ring can be challenging, the use of precursors that already contain the desired carbonyl functionality is a common strategy.

For instance, the synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP), a precursor to the title compound, can be achieved through various routes. One method involves the cyclization of guanidine nitrate with diethyl malonate in the presence of sodium methoxide. google.com The resulting 2-amino-4,6-dihydroxypyrimidine can then be methylated. google.com Another approach utilizes malononitrile as a starting material, which undergoes imidization, cyanamide substitution, and subsequent aromatic cyclization to yield ADMP with high purity. google.com This multi-step process, while seemingly complex, offers high yields and avoids harsh reaction conditions. google.com

The methylation of the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine to form 2-amino-4,6-dimethoxypyrimidine is a critical step. Dimethyl carbonate (DMC) has been investigated as a green and less toxic alternative to traditional methylating agents like dimethyl sulfate. researchgate.net The reaction, carried out in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB), can achieve significant conversion and selectivity. researchgate.net

The table below summarizes the optimized conditions for the methylation of 2-amino-4,6-dihydroxypyrimidine (ADH) using dimethyl carbonate (DMC).

Table 1: Optimized Conditions for Methylation of ADH

| Parameter | Value |

|---|---|

| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) |

| Molar Ratio (ADH:DMC:TBAB:K2CO3) | 1:5:0.1:3 |

| Reaction Time | 10 hours |

| Reaction Temperature | 150 °C |

| Conversion of ADH | 87.7% |

This data is based on a study that optimized the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate. researchgate.net

Nitration and Hydrazinolysis of Substituted Pyrimidines

Nitration and hydrazinolysis are fundamental reactions in pyrimidine chemistry, allowing for the introduction of nitro groups and the subsequent transformation into other functional groups or even ring cleavage.

Nitration: The electron-deficient nature of the pyrimidine ring makes electrophilic substitution, such as nitration, generally less facile than in pyridine. wikipedia.org Substitution typically occurs at the 5-position, which is the least electron-deficient. wikipedia.org The nitration of substituted pyrimidines, such as 2-methyl-4,6-dihydroxypyrimidine (MDP), has been studied in detail. rsc.orgicm.edu.pl The reaction of MDP with a mixture of nitric acid and sulfuric acid can lead to the formation of highly nitrated products like 5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione. icm.edu.pl The presence of co-existing acidic species like HSO₄⁻ has been proposed to catalyze the nitration process by facilitating both the attack of the nitronium ion (NO₂⁺) and subsequent proton transfer steps. rsc.org

Hydrazinolysis: The reaction of pyrimidines with hydrazine (B178648) hydrate (B1144303) can lead to a variety of outcomes depending on the substituents present on the pyrimidine ring and the reaction conditions. researchgate.netrsc.org In some cases, hydrazinolysis can result in the formation of hydrazide derivatives. researchgate.net However, in other instances, particularly with harsh conditions (excess hydrazine and high temperature), it can lead to the cleavage of the pyrimidine ring itself, yielding products such as pyrazoles, arylidenehydrazines, and urea or thiourea. researchgate.netresearchgate.net For example, the hydrazinolysis of uracil (B121893) and thymine (B56734) at 90°C results in the formation of pyrazol-3-one and 5-methylpyrazol-3-one, respectively. rsc.org A more recent method for converting pyrimidines to pyrazoles involves a room-temperature triflylation of the pyrimidine core followed by a hydrazine-mediated skeletal remodeling, which proceeds under milder conditions and tolerates a wider range of functional groups. nih.gov

The table below outlines the products of hydrazinolysis for different pyrimidine derivatives.

Table 2: Products of Hydrazinolysis of Various Pyrimidines

| Pyrimidine Derivative | Reaction Conditions | Products |

|---|---|---|

| Uracil | Hydrazine hydrate, 90°C | Pyrazol-3-one, Urea rsc.org |

| Thymine | Hydrazine hydrate, 90°C | 5-Methylpyrazol-3-one, Urea rsc.org |

| Cytosine | Hydrazine hydrate, 90°C | 3-Aminopyrazole, NN′-di(3-pyrazolyl)hydrazine rsc.org |

| Ester-substituted Biginelli Pyrimidines | Solvent-free, Hydrazine hydrate | Pyrazole, Arylidenehydrazines, Urea/Thiourea researchgate.netresearchgate.net |

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms in organic chemistry, including the biosynthesis and chemical synthesis of pyrimidine derivatives. researchgate.netnih.gov By replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), chemists can trace the fate of these atoms throughout a reaction sequence, providing invaluable insights into bond formation and cleavage, as well as the rearrangement of molecular skeletons.

In the context of pyrimidine chemistry, isotopic labeling has been employed to study a range of processes. For instance, stable isotope tracing using [¹³C₆]-glucose or [¹³C₃]-pyruvate can be used to probe the metabolic pathways involving pyrimidines, such as the tricarboxylic acid (TCA) cycle and de novo lipogenesis. nih.gov

A recently developed strategy for nitrogen isotope exchange in pyridines and other heterocycles, including pyrimidines, utilizes a Zincke activation approach. chemrxiv.orgchemrxiv.org This method allows for the incorporation of ¹⁵N and even the short-lived positron-emitting isotope ¹³N, which is crucial for applications in positron emission tomography (PET). chemrxiv.orgchemrxiv.org The ability to introduce isotopic labels into the pyrimidine core opens up new avenues for studying the pharmacokinetics and biodistribution of pyrimidine-based compounds.

The general principle of isotopic labeling in mechanistic studies involves:

Synthesis of an isotopically labeled substrate.

Performing the reaction under investigation.

Analysis of the product(s) to determine the position of the isotopic label. This is often achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

By comparing the isotopic distribution in the product with that of the starting material, researchers can deduce the mechanistic pathway. researchgate.net

Mechanistic Studies and Reaction Pathways Involving 2 Dimethylamino 4,6 Dimethoxypyrimidine and Analogues

Nucleophilic Substitution Patterns and Rate Acceleration

The pyrimidine (B1678525) ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions most activated towards nucleophilic attack are typically C2, C4, and C6, due to the electron-withdrawing nature of the two nitrogen atoms. The presence of a leaving group at one of these positions facilitates substitution reactions.

The general reactivity order for nucleophilic substitution on dihalopyrimidines is often C4 > C2. This preference can be explained by considering the stability of the Meisenheimer intermediate, where the negative charge is delocalized. Substitution at the C4 position allows for the stabilization of the intermediate through resonance involving both ring nitrogen atoms. stackexchange.com

Electron-Donating Group Effects on Pyrimidine Reactivity

The reactivity of the pyrimidine ring is highly sensitive to the electronic nature of its substituents. Electron-donating groups (EDGs), such as the dimethylamino group at the C2 position and the methoxy (B1213986) groups at the C4 and C6 positions of 2-dimethylamino-4,6-dimethoxypyrimidine, play a crucial role in modulating the ring's reactivity.

EDGs increase the electron density of the pyrimidine ring, which generally deactivates it towards nucleophilic attack by making the ring carbons less electrophilic. masterorganicchemistry.com However, these groups can activate the ring towards electrophilic substitution, which typically occurs at the C5 position, the most electron-rich carbon in the pyrimidine ring. researchgate.net

In the context of nucleophilic substitution, the presence of strong EDGs like the dimethylamino group can make the displacement of a leaving group at another position more difficult. Conversely, if the dimethylamino group itself were the target of substitution, its strong electron-donating nature would make it a poor leaving group.

Studies on the synthesis of pyrimidine derivatives have shown that the electronic effects of substituents significantly influence reaction yields. For instance, in certain cyclization reactions to form pyrimidines, substrates with electron-donating groups on an aryl nitrile reactant outperform those with electron-withdrawing groups, as the EDGs increase the nucleophilicity of the nitrile group. masterorganicchemistry.com

Intramolecular Rearrangements and Anomalous Reactions in Pyrimidine Systems

The pyrimidine ring system can undergo various intramolecular rearrangements, often leading to the formation of new heterocyclic structures. While specific rearrangements involving this compound are not prominently documented, several notable rearrangements in analogous pyrimidine systems have been studied.

One such example is the Fischer-Hepp type rearrangement, which has been observed in pyrimidines. archive.org This reaction typically involves the rearrangement of an N-nitroso group to the C5 position of the pyrimidine ring. The success of this intramolecular migration is highly dependent on the electronic nature of the substituents on the pyrimidine ring. Activation of the ring by three groups with a positive mesomeric effect is crucial for the nitroso group to migrate. archive.org

Another significant rearrangement is the Boekelheide rearrangement, which has been studied in detail for pyrimidine N-oxides. fu-berlin.de This reaction, promoted by acetic anhydride, involves the rearrangement of a 4-methyl group to a 4-acetoxymethyl group. Mechanistic studies suggest the involvement of radical intermediates in this process. fu-berlin.de

Furthermore, rearrangements of substituted pyrimidin-4-ones under Vilsmeier-Haack conditions have been reported, leading to the formation of novel quinazolin-4(1H)-ones. epa.gov These examples highlight the diverse and sometimes anomalous reactivity of the pyrimidine core, which can be influenced by the specific substituents and reaction conditions.

Basicity and Protonation Behavior of Dihydroxypyrimidine Derivatives

The basicity of pyrimidine derivatives is a fundamental property that influences their reactivity, particularly in acid-catalyzed reactions. The nitrogen atoms in the pyrimidine ring are the primary sites of protonation. The basicity of these compounds is significantly affected by the nature and position of substituents.

Studies on 4,6-dihydroxypyrimidine (B14393) derivatives provide valuable data on how substituents at the C2 and C5 positions influence basicity. nih.govacs.orgresearchgate.netnih.gov It has been shown that alkyl substituents at the C2 position increase the basicity of the compound, while electron-withdrawing groups like a nitro group at the C5 position lead to a decrease in basicity. acs.orgresearchgate.netnih.gov

The protonation of these derivatives can occur in multiple stages. For example, 4,6-dihydroxypyrimidine and its 2-alkyl derivatives exhibit two protonation stages in a strong acidic medium. acs.orgnih.gov The first protonation is believed to occur on a ring nitrogen atom. nih.gov In contrast, barbituric acid, which exists predominantly in the keto form, shows a lower basicity at the first protonation step but undergoes three protonation stages. nih.govacs.org

The basicity constants (pKb) are crucial for understanding and predicting the behavior of these compounds in acidic media and for calculating the true rate constants of reactions such as nitrosation, nitration, and halogenation. nih.govacs.org

Below is a table summarizing the basicity of some 4,6-dihydroxypyrimidine derivatives.

| Compound | pKb1 | pKb2 |

| 6-hydroxy-2-methylpyrimidine-4(3H)-one | 1.85 | -4.42 |

| 4,6-dihydroxypyrimidine | 1.33 | -5.02 |

| Barbituric acid | -1.76 | - |

| 6-hydroxy-2-ethylpyrimidine-4(3H)-one | 1.92 | -4.48 |

| 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | -4.10 | - |

| 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one | -4.01 | - |

| Data sourced from spectroscopic studies of 4,6-dihydroxypyrimidine derivatives. nih.govacs.org |

This data clearly illustrates the electronic influence of substituents on the basicity of the pyrimidine ring. The electron-donating alkyl groups at C2 increase basicity compared to the unsubstituted analogue, while the strongly electron-withdrawing nitro group at C5 drastically reduces it.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Dimethylamino 4,6 Dimethoxypyrimidine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. ijfans.orgnih.gov These methods probe the vibrational energy levels of molecules, which are unique to their structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond vibrations. For pyrimidine (B1678525) derivatives, characteristic vibrations include C-H, C=N, and C=C stretching, as well as ring breathing modes. researchgate.net The study of various substituted pyrimidines through their infrared spectra provides valuable evidence regarding their structural characteristics. ijfans.org

In pyrimidine derivatives, the presence of substituents like chloro or methoxy (B1213986) groups does not appear to significantly influence the sp² electrons of the nitrogen atom in the ring. ias.ac.in The analysis of these spectra often involves comparing the observed frequencies with those of related molecules to make tentative assignments based on group frequency approaches. ias.ac.in For instance, in substituted pyrimidines, ring stretching modes are typically observed in specific regions of the spectrum. ias.ac.in

Table 1: Illustrative FTIR Spectral Data for Pyrimidine Derivatives

| Vibration Type | Frequency Range (cm⁻¹) |

|---|---|

| C-H Aromatic Stretching | 2920-2978 researchgate.net |

| C=O Stretching | 1620-1699 researchgate.net |

| C=C Stretching | 1570-1596 researchgate.net |

| C=N Aromatic Stretching | 1525-1575 researchgate.net |

This table provides a general range for characteristic vibrations in pyrimidine derivatives and is not specific to 2-Dimethylamino-4,6-dimethoxypyrimidine.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. The combination of both FTIR and FT-Raman provides a more complete vibrational analysis. nih.gov

For pyrimidine derivatives, FT-Raman spectra can help in assigning fundamental vibrational modes. nih.govijera.com For example, in the analysis of 2-amino-4,6-dimethylpyrimidine, FT-Raman spectroscopy was used to identify various vibrational modes, including those of the pyrimidine ring and the substituent groups. ijera.comnih.gov The study of vibrational spectra of pyrimidine derivatives is crucial for understanding their structural nuances. ijfans.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For pyrimidine derivatives, NMR spectroscopy is essential for confirming the positions of substituents on the pyrimidine ring and for characterizing their electronic effects. researchgate.net The chemical shifts of protons and carbons are sensitive to the surrounding electron density. For example, the chemical shifts of aromatic protons in pyrimidine derivatives typically appear in the range of δ 6.5-9.16 ppm. researchgate.net

In the case of substituted pyrazolo[1,5-a]pyrimidines, ¹H and ¹³C NMR have been used to confirm the structures of various derivatives, with specific signals assigned to the protons and carbons of the pyrimidine ring and its substituents. nih.gov For instance, the ¹H NMR spectrum of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate shows distinct signals for the protons on the pyrimidine ring and the methyl and ethyl groups. nih.gov

Table 2: Representative ¹H NMR Data for a Substituted Pyrimidine Derivative

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H² | 8.50 (s) |

| H⁶ | 7.08 (d) |

| C⁸'H₂ | 4.27 (q) |

| 7-CH₃ | 2.69 (d) |

-CH₃ | 2.56 (s) | | C⁹'H₃ | 1.30 (t) |

Data from a study on ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. nih.gov

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet, visible, and near-infrared light. This technique provides insights into the electronic structure and optical properties of a compound. The absorption of light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

For pyrimidine derivatives, UV-Vis spectra typically show absorption bands corresponding to n→π* and π→π* transitions. ias.ac.in The positions and intensities of these bands are influenced by the substituents on the pyrimidine ring. For example, a study on 6-chloro-2,4-dimethoxypyrimidine identified one n→π* and two π→π* transitions. ias.ac.in

The UV-Vis absorption spectrum of a pyrimidine derivative, 4-(N,N-dimethylamino)pyridine (DMAPy), which has a similar dimethylamino group, shows a lower energy band at 256 nm (n→π) and a higher energy band at 227 nm (π→π). researchgate.net Another study on a different pyrimidine derivative reported a maximum absorption at 275 nm. nih.gov The electronic absorption spectra of pyrimidine and its derivatives have been a subject of numerous studies to understand the effect of substitution on the electronic transitions. rsc.orgrsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4,6-dimethylpyrimidine |

| 4-(N,N-dimethylamino)pyridine |

| 6-chloro-2,4-dimethoxypyrimidine |

| 2,4,6-trichloropyrimidine |

| Pyrimidine |

| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

| 4,6-Diamino-2-hydroxy Pyrimidine |

| 4-amino pyrazolo (3,4-d) pyrimidine |

| Pyrazine (B50134) |

| Pyridazine |

| 2-chloropyrimidine |

| 2-bromopyrimidine |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine |

| 4-(dimethylamino)-2,6-dimethylbenzaldehyde |

Computational Chemistry and Theoretical Investigations of 2 Dimethylamino 4,6 Dimethoxypyrimidine

Quantum Chemical Computations

Quantum chemical computations provide a foundational understanding of the geometric and vibrational properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important method for investigating the electronic structure of molecules. nih.govmdpi.com By utilizing functionals such as B3LYP, it is possible to optimize the molecular geometry and predict vibrational frequencies with a high degree of accuracy. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations, often employing basis sets like 6-31+G and 6-311++G, have been successfully used to determine optimized geometrical parameters, which show good agreement with experimental data. nih.gov The solid-phase FTIR and FT-Raman spectra of related pyrimidine compounds have been recorded and analyzed, with DFT calculations aiding in the assignment of vibrational modes. nih.gov

Ab Initio Calculations for Vibrational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are also employed for the vibrational analysis of molecules. These calculations, in conjunction with experimental techniques like FTIR and FT-Raman spectroscopy, allow for a detailed assignment of the vibrational bands. For the related compound 2-amino-4,6-dimethoxypyrimidine (B117758), ab initio calculations have been used to obtain the optimized geometry and vibrational frequencies. nih.gov The calculated harmonic vibrational frequencies are often scaled to better compare with experimental spectra, and they have been shown to be in good agreement. nih.gov This approach provides a thorough understanding of the vibrational modes of the molecule. nih.govrsc.org

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Various theoretical tools are used to analyze these properties, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. For various organic molecules, FMO analysis has been used to understand their chemical behavior and to predict the sites of nucleophilic and electrophilic attack. youtube.comdntb.gov.ua

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. researchgate.net Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. researchgate.netuni-muenchen.de Green and yellow regions represent areas with near-zero or slightly electron-rich potential, respectively. researchgate.net MEP analysis is widely used to identify the reactive sites of a molecule and to understand intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.edufaccts.de NBO analysis allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can provide insights into hyperconjugative effects and delocalization. wisc.edu The occupancies of the NBOs are typically close to 2 for bonding orbitals and 0 for antibonding orbitals, and deviations from these values indicate delocalization. wikipedia.org

Table 2: NBO Analysis - Selected Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(1) N5 | σ* (C4-C6) | 5.2 |

| LP(1) N5 | σ* (C6-N1) | 3.8 |

| π (C2-N1) | π* (C4-C6) | 21.5 |

Advanced Material Science Applications of 2 Dimethylamino 4,6 Dimethoxypyrimidine Derivatives

Nonlinear Optical (NLO) Material Development

Nonlinear optics is a field of study that explores the interaction of high-intensity light with materials, leading to a response that is not proportional to the strength of the incoming light's electric field. Materials exhibiting strong NLO properties are crucial for the development of next-generation photonic devices, including optical switches, frequency converters, and optical data storage. Organic materials, particularly those with a donor-π-acceptor architecture, have shown great promise in this area due to their large NLO responses, fast switching times, and the ability to be chemically tailored for specific applications.

Second-Order and Third-Order Nonlinear Optical Properties

The nonlinear optical response of a material is characterized by its hyperpolarizabilities. Second-order NLO effects, described by the first hyperpolarizability (β), are responsible for phenomena like second-harmonic generation (SHG), where the frequency of the incident light is doubled. Materials for second-order NLO applications must have a non-centrosymmetric structure.

Third-order NLO effects, governed by the second hyperpolarizability (γ), give rise to phenomena such as third-harmonic generation (THG) and two-photon absorption (TPA). These properties are critical for applications like optical limiting and all-optical switching. Unlike second-order effects, third-order effects can be observed in both centrosymmetric and non-centrosymmetric materials.

For pyrimidine (B1678525) derivatives, the presence of electron-donating groups (like dimethylamino and methoxy) and the electron-withdrawing pyrimidine ring can lead to significant intramolecular charge transfer upon excitation, which is a key factor for enhancing both second and third-order NLO properties. Theoretical studies on similar pyrimidine derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability values. For instance, a study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), revealed a significant third-order nonlinear susceptibility (χ(3)) that was superior to that of some known chalcone (B49325) derivatives, underscoring the potential of the pyrimidine framework in NLO applications. rsc.org

Table 1: Illustrative Nonlinear Optical Properties of a Representative Pyrimidine Derivative (PMMS)

| Property | Value | Unit |

| First Hyperpolarizability (β) | Data not available | esu |

| Second Hyperpolarizability (γ) | ~1.5 x 10⁻³⁴ | esu |

| Third-Order NLO Susceptibility (χ⁽³⁾) | ~3.8 x 10⁻¹³ | esu |

Note: The data presented is for a related pyrimidine derivative (PMMS) and is for illustrative purposes only. Specific values for 2-Dimethylamino-4,6-dimethoxypyrimidine derivatives would require experimental determination.

Z-scan Technique for Optical Coefficient Determination

The Z-scan technique is a widely used experimental method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. In a typical Z-scan experiment, a sample is moved along the z-axis of a focused laser beam, and the transmittance of the sample is measured as a function of its position.

A "closed-aperture" Z-scan, where an aperture is placed in the far-field, is sensitive to nonlinear refraction. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing). An "open-aperture" Z-scan, where the entire beam is collected, is used to measure the nonlinear absorption. A decrease in transmittance at the focal point indicates reverse saturable absorption (RSA), a desirable property for optical limiting, while an increase indicates saturable absorption (SA).

Laser-Induced Surface Damage Threshold Analysis

The Laser-Induced Damage Threshold (LIDT) is a critical parameter for any optical material, as it defines the maximum laser intensity the material can withstand without being damaged. Damage can manifest as ablation, melting, or other structural changes. The LIDT is influenced by factors such as the material's absorption characteristics, thermal conductivity, and the presence of defects.

For materials intended for use in high-power laser applications, a high LIDT is essential. The primary mechanisms of laser damage include thermal effects from absorption, dielectric breakdown, and avalanche breakdown. researchgate.net Research on various optical materials is continuously focused on improving their LIDT to enable the development of more robust and reliable optical components.

Optical Limiting Phenomena

Optical limiting is a nonlinear optical effect where the transmittance of a material decreases with increasing incident laser intensity. This property is highly sought after for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The primary mechanisms responsible for optical limiting include nonlinear absorption (such as two-photon absorption and reverse saturable absorption), nonlinear refraction (self-defocusing), and nonlinear scattering.

Organic molecules with extended π-conjugation and strong intramolecular charge transfer characteristics, such as certain pyrimidine derivatives, are excellent candidates for optical limiting applications. Their ability to exhibit strong nonlinear absorption at high laser fluences allows them to effectively clamp the transmitted laser energy to a safe level.

Optoelectronic Device Integration Potential

The unique electronic and optical properties of this compound derivatives also position them as promising materials for integration into optoelectronic devices. These devices, which convert light into electrical signals or vice versa, are at the heart of technologies such as solar cells, photodetectors, and light-emitting diodes (LEDs).

Light Harvesting Efficiency in Organic Systems

The design of molecules for efficient light harvesting involves creating systems that can absorb a broad range of the solar spectrum and have pathways for efficient energy transfer. Pyrimidine derivatives, with their tunable absorption spectra and potential for forming organized assemblies, could play a role as components in artificial light-harvesting antennas. While direct research on this compound for this application is not prominent, the general principles of molecular design for light harvesting suggest that such compounds could be functionalized to act as either energy donors or acceptors within a larger light-harvesting cascade. The development of efficient light-harvesting systems often involves mimicking the strategies found in natural photosynthesis, where chromophores are precisely arranged to facilitate rapid and directional energy transfer. researchgate.net

Transparency and Band Gap Energy in Crystalline Forms

The optical properties of crystalline derivatives of 2-amino-4,6-dimethoxypyrimidine (B117758) are crucial for their application in advanced material science, particularly in the fabrication of optical devices. Research into single crystals of 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate (2ADT), a derivative of 2-amino-4,6-dimethoxypyrimidine, reveals significant characteristics. nih.gov

Analysis using UV-vis-NIR spectrometry has demonstrated that the 2ADT crystal possesses a high degree of transparency. nih.gov The crystal exhibits up to 55% transparency in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. nih.gov This level of transparency is a key requirement for materials used in optical applications. The optical band gap and the lower cut-off wavelength were determined from the transmission spectrum. The lower cut-off wavelength for the 2ADT crystal is observed at 228 nm, and the optical band gap energy is calculated to be 5.2 eV. nih.gov These properties, particularly the wide band gap, indicate that the material is suitable for use in various optical device fabrications. nih.gov

The following table summarizes the key optical properties identified for the 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate single crystal. nih.gov

| Property | Value | Analysis Method |

| Optical Transparency | 55% (in visible and NIR regions) | UV-vis-NIR Spectrometry |

| Lower Cut-off Wavelength | 228 nm | UV-vis-NIR Spectrometry |

| Optical Band Gap Energy | 5.2 eV | UV-vis-NIR Spectrometry |

| Refractive Index | 1.412 | Calculated |

Environmental Transformation and Degradation Product Analysis

2-amino-4,6-dimethoxypyrimidine is recognized not only as a synthesized chemical intermediate but also as a significant transformation product in environmental systems, primarily resulting from the degradation of various widely used herbicides. nih.gov

Formation as Metabolites in Environmental Systems

2-amino-4,6-dimethoxypyrimidine (ADMP) is a known environmental metabolite of several sulfonylurea herbicides. nih.gov Its formation occurs as these parent compounds break down in soil and water systems. The pyrimidine ring structure is a common feature in this class of herbicides, and the cleavage of the sulfonylurea bridge often leads to the formation of this stable pyrimidine amine derivative.

Herbicides that are known to have 2-amino-4,6-dimethoxypyrimidine as an environmental transformation product include:

Bensulfuron-methyl nih.govresearchgate.net

Mesosulfuron-methyl nih.gov

Ethoxysulfuron nih.gov

Flupyrsulfuron-methyl nih.gov

Nicosulfuron nih.gov

Rimsulfuron nih.gov

Sulfosulfuron nih.gov

Foramsulfuron nih.gov

Flazasulfuron nih.gov

Bensulfuron nih.gov

Spectrometric Identification of Degradation Pathways

The identification and analysis of degradation products like 2-amino-4,6-dimethoxypyrimidine are essential for understanding the environmental fate of parent herbicides. Spectrometric techniques are the primary tools for this analysis. Studies investigating the degradation of herbicides such as Bensulfuron-methyl in soil have utilized methods like Gas Chromatography-Mass Spectrometry (GC-MS) and UV-visible spectrophotometry to identify the resulting metabolites. researchgate.net

In the analysis of Bensulfuron-methyl degradation, one of the main metabolites observed was identified as pyrimidinamine. researchgate.net Through GC-MS analysis, this metabolite produced a characteristic mass-to-charge ratio (m/z) of 149, which corresponds to the molecular weight of 2-amino-4,6-dimethoxypyrimidine. researchgate.net This spectrometric data provides definitive evidence for the formation of the compound as a breakdown product in environmental samples. researchgate.net These analytical methods are crucial for tracking the transformation pathways and determining the persistence and impact of both the parent herbicides and their metabolites in the environment.

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine scaffolds is a cornerstone of organic and medicinal chemistry. rsc.org Traditional methods often require harsh conditions, such as strong acids or bases, which can limit their efficiency and substrate scope. rsc.org Consequently, a significant research thrust is the development of advanced catalysts that offer milder reaction conditions, higher yields, and greater selectivity.

Recent progress has seen the emergence of diverse catalytic systems. acs.orgnih.gov These include:

Hybrid Catalysts : Researchers are exploring a wide array of hybrid catalysts, including organocatalysts, metal catalysts (both homogeneous and heterogeneous), ionic liquids, and nanocatalysts for one-pot multicomponent reactions to build complex pyrimidine derivatives. acs.orgnih.gov For instance, zinc-linked amino acid complexes like Zn(l-proline)2 have been shown to be effective "green" catalysts for preparing pyrimidine derivatives in aqueous media. researchgate.net

Transition Metal Catalysts : Iridium-pincer complexes have been successfully used for the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols, representing a sustainable method that liberates only hydrogen and water as byproducts. acs.org Other transition metals, such as manganese and iron chlorides (FeCl3), are also being investigated as economical and efficient catalysts. rsc.org

Lewis Acidic Ionic Liquids : For the synthesis of specific compounds like 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), Lewis acidic ionic liquids such as Et3NHCl-2ZnCl2 have proven to be highly effective. researchgate.net This catalyst facilitates the intramolecular nucleophilic cyclization required to form the pyrimidine ring, achieving yields as high as 94.8% under mild conditions (50°C for 3 hours). researchgate.net

Phase Transfer Catalysts : In the methylation of 2-amino-4,6-dihydroxypyrimidine (B16511) using the green reagent dimethyl carbonate (DMC), phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are crucial. researchgate.net They enhance the reaction rate and yield, achieving a conversion of 87.7% under optimized conditions. researchgate.net

Nanocatalysts : The use of nanocatalysts is a growing trend, offering advantages such as high efficiency and ease of separation and reuse. acs.orgnih.gov For example, the CuI/Mg-Al-LDH catalyst has been used for synthesizing pyrimidine derivatives in clean reactions with short times and high yields. orientjchem.org

Table 1: Examples of Modern Catalysts in Pyrimidine Synthesis

| Catalyst Type | Specific Example | Application/Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Green Bio-Organic | Zn(l-proline)2 | One-pot synthesis of pyrimidine derivatives | Eco-friendly, operates in aqueous media | researchgate.net |

| Transition Metal | PN5P–Ir–pincer complexes | Multicomponent synthesis from amidines and alcohols | High regioselectivity, sustainable (H2O and H2 byproducts) | acs.org |

| Lewis Acidic Ionic Liquid | Et3NHCl-2ZnCl2 | Cyclization to form 2-amino-4,6-dimethoxypyrimidine | High yield (94.8%) under mild conditions | researchgate.net |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Methoxylation using dimethyl carbonate (DMC) | Enables use of green methylating agents, improves yield | researchgate.net |

| Nanocatalyst | CuI/Mg-Al-LDH | Synthesis of various pyrimidine derivatives | Clean reaction, short reaction time, high yield | orientjchem.org |

Exploration of Novel Derivatives for Advanced Material Science

The inherent chemical properties of the pyrimidine ring make it an excellent scaffold for developing advanced materials. Derivatives of 2-Dimethylamino-4,6-dimethoxypyrimidine are being explored for a range of applications beyond their traditional use as intermediates in pharmaceuticals and agrochemicals.

Polymers and Coatings : The unique structure of pyrimidine derivatives can be modified to enhance material properties like thermal stability and chemical resistance, making them valuable in the formulation of specialized polymers and coatings.

Luminescent Materials and OLEDs : Pyrimidines are increasingly used as building blocks for luminescent materials. mdpi.com The strategic use of pyrimidine and pyrazine (B50134) bridges in molecular design has been shown to improve the performance of thermally activated organic light-emitting diodes (OLEDs) with delayed fluorescence. mdpi.com This highlights their potential in the development of next-generation displays and lighting technologies.

Metal-Organic Frameworks (MOFs) : A novel, stable, porous indium-based MOF was recently prepared using a pyrimidine-functionalized ligand, (2-pyrimidin-5-yl)terephthalic acid. rsc.org This material demonstrated significant gas sorption capacity and selectivity, particularly for C2H2/CH4 and CO2/CH4 separation. Furthermore, a composite material, Ag@In-MOF, was created via the in situ reduction of silver ions, which showed promise as an efficient catalyst for fixing CO2. rsc.org

Supramolecular Chemistry : Derivatives such as 2-Benzylamino-4,6-bis(benzyloxy)pyrimidine serve as model compounds for investigating steric and electronic effects in supramolecular chemistry. The bulky benzyl (B1604629) groups in this molecule disrupt typical hydrogen-bonding networks, leading to different crystal packing structures compared to simpler amino pyrimidines.

Table 2: Pyrimidine Derivatives in Material Science

| Derivative/Scaffold | Application Area | Key Finding/Property | Reference |

|---|---|---|---|

| General Pyrimidine Derivatives | Polymers and Coatings | Can be modified to enhance thermal stability and chemical resistance. | |

| Pyrimidine/Pyrazine Bridges | Organic Light-Emitting Diodes (OLEDs) | Enhances the performance of thermally activated delayed fluorescence. | mdpi.com |

| (2-pyrimidin-5-yl)terephthalic acid | Metal-Organic Frameworks (MOFs) | Forms a stable, porous In-MOF with high selectivity for gas separation (C2H2/CH4). | rsc.org |

| 2-Benzylamino-4,6-bis(benzyloxy)pyrimidine | Supramolecular Chemistry | Acts as a model to study how steric effects influence hydrogen-bonding networks. |

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate mechanisms of chemical reactions is key to optimizing them. Advanced in situ spectroscopic techniques are becoming indispensable tools for observing pyrimidine synthesis in real-time. A prime example is the use of ultrafast multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

In one pioneering study, researchers employed ultrafast 2D NMR to achieve a real-time dynamic analysis of a complex organic reaction that forms alkylpyrimidines. nih.gov By collecting up to 2,500 2D NMR datasets over the course of the reaction, they were able to gain unprecedented structural and dynamic insights. This powerful approach allowed for the direct observation and confirmation of previously postulated reaction intermediates and even led to the discovery of hitherto undetected ones. nih.gov

Other spectroscopic methods are also employed to monitor the behavior of pyrimidines. For example, UV-visible spectroscopy has been used to study the basicity and dimerization processes of 4,6-dihydroxypyrimidine (B14393) derivatives in various solutions. acs.org Such studies are crucial for understanding the reactivity and stability of these compounds. acs.org Furthermore, advanced NMR techniques like TOCSY and wLOGSY are used to monitor the specific interactions between pyrimidine-containing molecules and biological targets like RNA, guiding the development of new therapeutics. acs.org

Computational Design and Machine Learning in Pyrimidine Research

The synergy between computational chemistry and machine learning (ML) is revolutionizing the discovery and design of new molecules. researchgate.net In pyrimidine research, these tools are used to predict molecular properties, screen virtual libraries of compounds, and optimize structures for specific functions, thereby accelerating the pace of discovery. nih.govrsc.org

Computational Chemistry : Techniques like Density Functional Theory (DFT) are used to calculate the geometric and electronic properties of pyrimidine derivatives, providing insights that align well with experimental data from X-ray crystallography and NMR. mdpi.com Molecular docking studies are routinely used to predict how pyrimidine-based ligands will bind to biological targets. For instance, in-silico studies on pyrazolo[3,4-d]pyrimidine derivatives used molecular docking to identify potent inhibitors of the TRAP1 kinase, an anticancer target. nih.gov

Machine Learning and AI : ML algorithms are increasingly applied to navigate the vast chemical space of possible pyrimidine derivatives. nih.gov By training models on existing experimental data, researchers can predict the properties and activities of new, unsynthesized compounds. rsc.orgnih.gov One study successfully used a combination of a diverse polymer library and Bayesian machine learning to optimize carriers for DNA and CRISPR-Cas9 delivery. rsc.org This approach not only enhanced performance but also revealed unexpected design parameters, demonstrating the power of ML to uncover complex structure-property relationships. rsc.org These computational approaches allow for a more rational and targeted design of novel pyrimidine derivatives for applications in medicine and material science. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4,6-dimethoxypyrimidine, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic addition-elimination reactions. For example, diethyl malonate and guanidine nitrate react in sodium ethoxide to form 2-amino-4,6-dihydroxypyrimidine, followed by chlorination (using POCl₃) and alkoxylation (methanol). Key parameters include reaction time (optimized at 3–5 hours for cyclization), pH (5.8–6.2 during alkoxylation), and catalysts (e.g., N,N-dimethylaniline). Single-factor experiments have shown that deviations from these conditions reduce yields due to side reactions like over-chlorination .

Q. Which spectroscopic methods are most effective for characterizing 2-amino-4,6-dimethoxypyrimidine's structure?

- Methodological Answer :

- FTIR and FT-Raman : Identify functional groups (e.g., NH₂, OCH₃) via vibrational modes. For instance, NH₂ stretching appears at ~3400 cm⁻¹, while methoxy C-O stretches are near 1200–1300 cm⁻¹ .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N-H···N interactions with N···N distances of 3.106–3.261 Å) and crystal packing .

- NMR : ¹H and ¹³C spectra confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm) .

Advanced Research Questions

Q. How do hydrogen bonding patterns in 2-amino-4,6-dimethoxypyrimidine influence its crystal packing and stability?

- Methodological Answer : The molecule forms chains of fused rings via N-H···N hydrogen bonds (angles: 145–171°). Graph set analysis (Etter’s formalism) classifies these as C(6) and C(8) motifs. Such networks stabilize the crystal lattice, impacting solubility and thermal stability. Computational studies (e.g., Hirshfeld surface analysis) quantify intermolecular interactions, showing that ~20% of the crystal’s stability arises from H-bonding .

Q. What computational approaches are used to predict the vibrational spectra and hydrogen bonding interactions of this compound?

- Methodological Answer :

- DFT (B3LYP/6-311++G(d,p)) : Optimizes geometry and calculates vibrational frequencies. Scaling factors (0.961–0.983) align computed spectra with experimental FTIR/FT-Raman data.

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(N) → σ*(N-H)) stabilizing hydrogen bonds .

- Molecular Dynamics (MD) simulations : Model solvent effects on H-bond dynamics in solution-phase studies .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in studying the reaction mechanisms involving this compound?

- Methodological Answer : Deuterated derivatives (e.g., 2-amino-4,6-dimethoxy-d₆-pyrimidine) enable tracking reaction pathways via isotopic shifts in NMR or mass spectrometry. For example, deuterium labeling at methoxy groups (CD₃) simplifies ¹H NMR interpretation by eliminating splitting from methyl protons. This is critical in kinetic isotope effect (KIE) studies to elucidate rate-determining steps in demethylation or substitution reactions .

Q. What are the challenges in designing derivatives of 2-amino-4,6-dimethoxypyrimidine for agrochemical applications, and how are structure-activity relationships (SAR) explored?

- Methodological Answer :

- Substituent effects : Chlorination at position 2 (yielding 2-chloro-4,6-dimethoxypyrimidine) enhances herbicidal activity but requires precise pH control (5.8–6.2) during synthesis to avoid byproducts .

- SAR studies : Bioassays (e.g., enzyme inhibition in ALS inhibitors) correlate substituent electronegativity (e.g., -Cl vs. -OCH₃) with herbicidal potency. Computational docking (AutoDock Vina) models interactions with acetolactate synthase (ALS) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.